

# Ambrisentan and BMS-193884 comparative analysis

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## Compound of Interest

Compound Name: BMS-193884

Cat. No.: B1667177

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## Introduction to Endothelin Receptor Antagonism

The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1][2] The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[1][3] The ETB receptor, located on endothelial cells, is primarily involved in vasodilation (via nitric oxide and prostacyclin release) and the clearance of circulating ET-1.[3] In pathological conditions such as pulmonary arterial hypertension (PAH), elevated ET-1 levels contribute to increased pulmonary vascular resistance and vascular remodeling.[4]

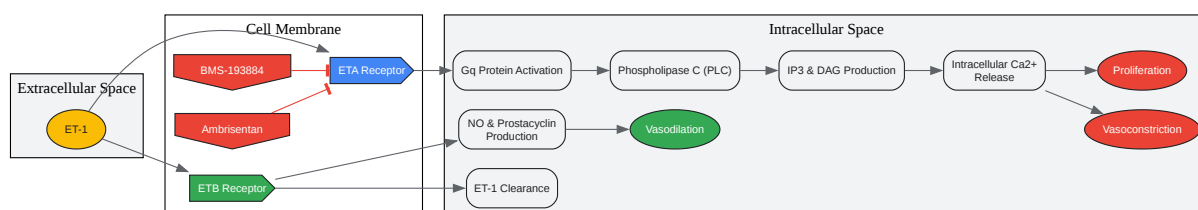
Ambrisentan is a selective ETA receptor antagonist approved for the treatment of PAH.[4][5]

**BMS-193884** is also a highly selective ETA receptor antagonist that underwent clinical investigation for congestive heart failure and pulmonary hypertension but was discontinued during Phase II trials.[6][7] This guide presents a side-by-side comparison of their properties based on available experimental data.

## Mechanism of Action and Signaling Pathway

Both Ambrisentan and **BMS-193884** are competitive antagonists of the ETA receptor. By selectively blocking this receptor, they inhibit the downstream signaling cascades initiated by ET-1 binding, which include the activation of phospholipase C, leading to an increase in intracellular calcium and subsequent vasoconstriction and cell proliferation.[4][8] The high

selectivity for the ETA over the ETB receptor is intended to preserve the beneficial effects of ETB activation, such as vasodilation and ET-1 clearance.[5]



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**Caption:** Endothelin signaling pathway and points of antagonism.

## Comparative Analysis of Preclinical Data

The following tables summarize the in vitro binding affinities and functional potencies of Ambrisentan and **BMS-193884**.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

Compound	Target Receptor	Ki (nM)	Selectivity (ETA/ETB)	Experimental System
Ambrisentan	ETA	~0.011 - 1	~54 to >4000-fold	Varies (human ventricular myocytes, CHO cells)[4]
ETB	~48.7 - 195			
BMS-193884	ETA	1.4	>10,000-fold	Human recombinant receptors[9][10][11]
ETB	18,800 (18.8 $\mu$ M)			

Table 2: In Vitro Functional Potency

Compound	Assay	pKB	Experimental System
Ambrisentan	ET-1-induced vasoconstriction	7.38 $\pm$ 0.13	Human pulmonary artery[12]
6.96 $\pm$ 0.10	Human radial artery[12]		
BMS-193884	ETA functional assay	KB = 19 nM	CHO cells[6]

## Comparative Analysis of Pharmacokinetic Properties

A summary of the pharmacokinetic profiles of both compounds is presented below.

Table 3: Pharmacokinetic Parameters

Parameter	Ambrisentan	BMS-193884
Route of Administration	Oral[3]	Oral[9][10]
Bioavailability	Unknown, but food does not affect absorption[3]	Orally bioavailable[11]
Tmax (humans)	~2 hours[3]	Not explicitly stated
Terminal Half-life (humans)	~15 hours (effective half-life ~9 hours)[3]	Not explicitly stated
Plasma Protein Binding	~99%[3]	Not explicitly stated
Clearance (humans)	Healthy: 38 mL/min; PAH patients: 19 mL/min[3]	Not explicitly stated
Metabolism	Primarily by UGTs (1A9S, 2B7S, 1A3S), lesser extent by CYPs (3A4, 3A5, 2C19)[3]	Metabolites BMS-205868 and BMS-212442 identified in plasma

## Comparative Analysis of Clinical Data

Ambrisentan has been extensively studied in clinical trials and is approved for the treatment of PAH.[4] In contrast, the clinical development of **BMS-193884** was discontinued.[6][7]

Table 4: Summary of Clinical Efficacy (Ambrisentan ARIES-1 & ARIES-2 Trials)

Endpoint	ARIES-1 (12 weeks)	ARIES-2 (12 weeks)
Change in 6-Minute Walk Distance	5 mg: +31 m (p=0.008); 10 mg: +51 m (p<0.001)	2.5 mg: +32 m (p=0.022); 5 mg: +59 m (p<0.001)
Time to Clinical Worsening	No significant improvement	Significant delay in both dose groups (p=0.005 and p=0.008)
WHO Functional Class	Significant improvement (p=0.04)	Not significant

**BMS-193884** Clinical Summary:

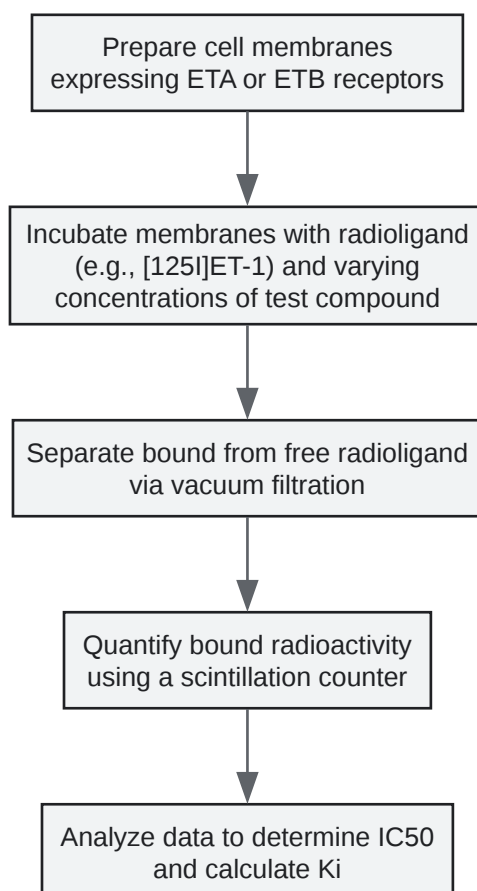
- Phase I (Healthy Volunteers): Oral administration of 200 mg resulted in systemic vasodilation and attenuated ET-1-induced vasoconstriction. The drug was well-tolerated.[11]
- Erectile Dysfunction Study: A pilot study in men with mild-to-moderate erectile dysfunction showed that 100 mg of **BMS-193884** did not significantly improve erectile function compared to placebo, despite being well-tolerated.[13]
- Development Status: Phase II development for heart failure was discontinued.[14]

## Experimental Protocols

### Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity ( $K_i$ ) of a test compound for ETA and ETB receptors.

Experimental Workflow:



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**Caption:** Workflow for a competitive radioligand binding assay.

Methodology:

- **Membrane Preparation:** Homogenize cells or tissues expressing the target receptor (ETA or ETB) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
- **Assay Setup:** In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [<sup>125</sup>I]ET-1), and varying concentrations of the unlabeled test compound (Ambrisentan or **BMS-193884**). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).
- **Incubation:** Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove unbound radioactivity.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value. Calculate the K<sub>i</sub> using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## In Vitro Vasoconstriction Assay

This protocol describes a method to assess the functional potency of an antagonist in inhibiting ET-1-induced vasoconstriction in isolated arterial rings.

Methodology:

- Tissue Preparation: Isolate segments of a suitable artery (e.g., human pulmonary artery) and cut them into rings.[12]
- Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O<sub>2</sub>, 5% CO<sub>2</sub>). Attach the rings to an isometric force transducer to record changes in tension.
- Equilibration: Allow the tissues to equilibrate under a resting tension.
- Antagonist Incubation: Add the test compound (Ambrisentan or **BMS-193884**) at a specific concentration to the organ bath and incubate for a defined period.
- Cumulative Concentration-Response Curve: Add cumulative concentrations of ET-1 to the organ bath and record the contractile response at each concentration until a maximal response is achieved.
- Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of the antagonist. Determine the EC<sub>50</sub> values for ET-1 in both conditions. Calculate the dose ratio (the ratio of the EC<sub>50</sub> in the presence of the antagonist to the EC<sub>50</sub> in its absence). The pKB value can be determined from the Schild equation:  $pKB = \log(\text{dose ratio} - 1) - \log[\text{Antagonist Concentration}]$ . [12]

## Conclusion

Both Ambrisentan and **BMS-193884** are highly selective ETA receptor antagonists. Ambrisentan has demonstrated clinical efficacy in improving exercise capacity and other clinical outcomes in patients with PAH, leading to its regulatory approval. **BMS-193884** also showed potent and selective ETA antagonism in preclinical and early clinical studies; however, its clinical development was halted. This comparative guide summarizes the available data to aid researchers in understanding the pharmacological profiles of these two molecules and to inform future research in the field of endothelin receptor antagonism.

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